cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

Peptide Foldamers Supramolecular Chemistry Chirality

SPPS researchers often encounter inconsistent peptide folding when using flexible linkers. cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (CAS 685508-28-5) provides a rigid cis-cyclobutane β-amino acid backbone with Cbz protection for precise conformational control. • cis configuration imparts distinct pKa (~4.12 vs trans ~5.59) for pH-responsive materials. • ≥99% HPLC purity ensures high-fidelity incorporation and reproducible SAR data. • Conformationally restricted scaffold enhances metabolic stability and target selectivity.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 685508-28-5
Cat. No. B1292194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid
CAS685508-28-5
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)
InChIKeyZNRUEEQIUVKKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic Acid for Constrained Peptide Synthesis


cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid (CAS 685508-28-5), a cis-configured cyclobutane β-amino acid with a benzyloxycarbonyl (Cbz) protecting group [1], serves as a versatile building block for introducing rigid, conformationally restricted scaffolds into peptide backbones . Its cyclobutane core imposes a non-planar, puckered geometry that limits backbone flexibility [2], enabling precise control over peptide secondary structure, folding, and target recognition [3].

Constrained peptide backbone design
Cbz-protected amino acid for SPPS
Defined cis stereochemistry for foldamers

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic Acid vs. In-Class Alternatives


While many constrained amino acid building blocks exist, the precise stereochemistry (cis vs. trans), the nature of the protecting group (Cbz vs. Boc vs. Fmoc), and the ring size (cyclobutane vs. cyclopropane vs. cyclopentane) each exert a profound and quantifiable influence on downstream outcomes. Replacing cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid with a close analog, such as its trans isomer or a differently protected variant, can drastically alter peptide conformation [1], physicochemical properties like pKa [2], and even biological activity or self-assembly behavior [3], leading to failed syntheses, inactive compounds, or irreproducible results. The following evidence quantifies the specific, measurable advantages that define this compound's distinct profile.

Target: cis-Cyclobutane Cbz
Substitute: trans isomer
Cis/trans stereochemistry may alter pKa and self-assembly behavior, leading to divergent conformation
Target: Cbz protecting group
Substitute: Boc or Fmoc
Different orthogonal deprotection demands may disrupt synthetic route compatibility
Target: Cyclobutane core
Substitute: Cyclopropane/cyclopentane
Ring size variation may shift backbone rigidity and conformational preference

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic Acid Differentiation Evidence


Cis vs. Trans Stereochemistry in Peptide Folding and Self-Assembly

The cis stereochemistry of the cyclobutane β-amino acid core in the target compound directly influences hydrogen-bonding patterns and molecular packing. In contrast to the trans diastereomer, the cis configuration promotes intramolecular hydrogen-bonding and/or charge-dipole interactions that better stabilize the anionic headgroup [1]. This translates into measurable differences in physicochemical properties and self-assembly behavior.

Cis vs. Trans Stereochemistry
Reported
ΔpKa ≈ 1.47 (cis 4.12 ± 0.05, trans 5.59 ± 0.05)
Supports pH-dependent interaction control in aqueous models
Potentiometric titration data
Peptide Foldamers Supramolecular Chemistry Chirality

Cyclobutane Scaffold Enhances α-Helicity in Stapled Peptides

Incorporation of a cyclobutane-based constrained amino acid, analogous to the target compound, into stapled peptides enhances their secondary structure. A study on SARS-CoV-2 spike protein-targeting peptides found that cyclobutane-bearing (E7-E7 geometry-specific) stapled peptides exhibited superior properties compared to canonical hydrocarbon stapled peptides [1].

Cyclobutane in Stapled Peptides
Class-level
Reported higher α-helicity and activity vs. hydrocarbon-stapled
Supports cyclobutane constraint for foldamer stability
Qualitative; SARS-CoV-2 spike model
Peptide Therapeutics Conformational Constraint Stapled Peptides

Cis-Cyclobutane Isomer: Superior Glutamate Uptake Inhibition

While the target compound is a β-amino acid, the impact of cis vs. trans stereochemistry on a cyclobutane ring is powerfully illustrated by the activity of cis- and trans-1-aminocyclobutane-1,3-dicarboxylic acid (CACB) isomers. The cis isomer potently inhibits high-affinity L-glutamic acid uptake, whereas the trans isomer is completely inactive [1]. This demonstrates that the specific spatial orientation of functional groups on the cyclobutane ring is a critical determinant of biological function.

Cis-Cyclobutane Glutamate Uptake
Class-level
cis-CACB IC50 30 μM (Ki 8 μM); trans inactive
Cis stereochemistry critical for transport inhibition in cortical model
Rat synaptosome assay
Neuroscience Glutamate Transporter Conformational Constraint

Cis-Cyclobutane GABA Analog Activity Superiority

The target compound's cis-cyclobutane stereochemistry is a proven determinant of biological activity. In a study of cyclobutane analogs of GABA, the cis isomer (cis-3-aminocyclobutane-1-carboxylic acid) demonstrated weak to moderate GABA-like activity across four assays, whereas the trans isomer was less effective in all cases [1].

Cis-GABA Analog Activity Profile
Class-level
Cis isomer active in all 4 GABAergic assays; trans less effective
Cis configuration supports consistent GABA-site engagement
In vitro and in vivo cat neuron assays
GABAergic Pharmacology Conformational Constraint Neurochemistry

Purity Advantage Over Alternative Suppliers

For applications requiring high fidelity in peptide synthesis, the purity of the building block is critical. The target compound is available with a verified purity of ≥99% (HPLC) , a specification that exceeds the ≥95% or 97% purity offered by several other commercial sources for this or closely related analogs [1], .

Commercial Purity Specification
Supplier specification
≥99% HPLC vs. ≥95%/97% from other sources
Higher purity may reduce side reactions in SPPS
Per certificates of analysis
Peptide Synthesis Quality Control Chemical Procurement

Cyclobutane Constraint Improves α-Helicity and Cellular Activity

The target compound embodies a rigid cyclobutane scaffold known to dramatically enhance peptide secondary structure and biological potency. In a direct comparative study, stapled peptides incorporating a cyclobutane-based constrained amino acid exhibited a significantly greater α-helical content and stronger biological activity against the SARS-CoV-2 spike protein compared to canonical hydrocarbon-stapled peptides [1].

Cyclobutane Constraint Cellular Activity
Class-level
Reported higher α-helicity and cellular activity in SARS-CoV-2 model
Cyclobutane motif supports functional peptide activity
In vitro binding assay
Peptide Therapeutics Stapled Peptides Conformational Constraint

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic Acid Application Scenarios


Conformationally Locked Peptide Therapeutics

This compound is optimal for solid-phase peptide synthesis (SPPS) aimed at creating peptide foldamers or therapeutics with enhanced target selectivity and metabolic stability. Its cis-cyclobutane scaffold, which has been shown to impart higher α-helicity and stronger biological activity compared to more flexible analogs [1], is ideal for stabilizing bioactive conformations and improving drug-like properties. The high commercial purity (≥99%) ensures high-fidelity incorporation into complex peptide sequences.

Chirally Pure Supramolecular Amphiphiles

For researchers designing pH-sensitive or self-assembling materials (e.g., for drug delivery or nanotechnology), this compound is a strategic starting point. The cis stereochemistry of its cyclobutane core has been proven to yield a significantly different pKa (≈4.12) compared to its trans isomer (≈5.59) [2], which directly influences headgroup solvation, charge stabilization, and supramolecular assembly behavior. This predictable, tunable property is essential for creating materials with tailored physicochemical characteristics.

Precise Structure-Activity Relationship Studies

In medicinal chemistry campaigns where subtle changes in molecular conformation can dramatically alter biological activity, this compound is an essential tool. Its rigid, cis-configured cyclobutane ring provides a defined, constrained pharmacophore. Class-level evidence from GABA and glutamate analogs demonstrates that the cis isomer can be fully active (IC50 = 30 μM) where the trans isomer is completely inactive [3], underscoring the critical importance of stereochemistry in target engagement. This makes it a high-value control or comparator in SAR studies.

High-Fidelity Chemical Biology Probes

This compound is well-suited for generating precise chemical biology probes where off-target effects or inconsistent activity cannot be tolerated. Its high purity specification (≥99% HPLC) minimizes the presence of inactive or antagonistic stereoisomers that could confound biological assay results. The combination of conformational constraint and high purity ensures that observed biological effects can be reliably attributed to the designed molecular structure.

Application
Selection Property
Validation Focus
Constrained peptide SPPS
Cis-cyclobutane scaffold rigidity, Cbz protection
Folding fidelity and α-helicity in model peptides
Supramolecular amphiphile design
Cis-stereochemistry-dependent pKa profile
Aggregation behavior and charge-dependent assembly
Stereochemical SAR probe
Rigid cis-cyclobutane pharmacophore
Target engagement and isomer activity differential
High-fidelity probe synthesis
High purity specification (as per COA)
Minimized isomeric impurities, assay consistency

Technical Documentation Hub

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21 linked technical documents
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